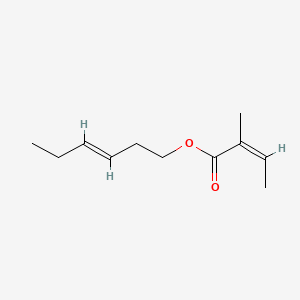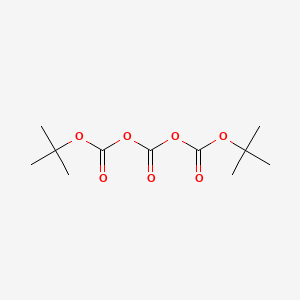
2-Chloro-4-(trifluoromethoxy)benzylbromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4-(trifluoromethoxy)benzylbromide is an organic compound with the molecular formula C8H6BrClF3O It is a benzyl bromide derivative, characterized by the presence of a chloro group at the second position and a trifluoromethoxy group at the fourth position on the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(trifluoromethoxy)benzylbromide typically involves the bromination of 2-Chloro-4-(trifluoromethoxy)toluene. The process can be carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is usually conducted under controlled conditions to ensure selective bromination at the benzylic position.
Reaction Scheme:
C8H6ClF3O+Br2→C8H6BrClF3O+HBr
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, minimizing side reactions and improving product purity.
化学反应分析
Types of Reactions
-
Substitution Reactions:
Nucleophilic Substitution: The benzyl bromide moiety is highly reactive towards nucleophiles, making it suitable for various substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Electrophilic Substitution: The presence of electron-withdrawing groups (chloro and trifluoromethoxy) on the benzene ring can influence electrophilic aromatic substitution reactions, such as nitration and sulfonation.
-
Oxidation and Reduction:
Oxidation: The benzylic position can be oxidized to form the corresponding benzaldehyde or benzoic acid derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding benzyl alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3) are commonly used nucleophiles.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Substitution Reactions: Formation of benzyl azides, benzyl thiocyanates, and benzyl ethers.
Oxidation Products: Benzaldehyde and benzoic acid derivatives.
Reduction Products: Benzyl alcohol derivatives.
科学研究应用
2-Chloro-4-(trifluoromethoxy)benzylbromide has several applications in scientific research:
-
Organic Synthesis:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the preparation of pharmaceuticals and agrochemicals.
-
Biological Studies:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
- Used in the synthesis of biologically active compounds for drug discovery.
-
Material Science:
- Utilized in the development of novel materials with specific electronic and optical properties.
- Applied in the synthesis of polymers and advanced materials.
作用机制
The mechanism of action of 2-Chloro-4-(trifluoromethoxy)benzylbromide in biological systems involves its interaction with nucleophilic sites on biomolecules. The benzyl bromide moiety can alkylate nucleophilic centers such as thiol groups in proteins, leading to modifications that can alter protein function. The electron-withdrawing effects of the chloro and trifluoromethoxy groups can influence the reactivity and stability of the compound, enhancing its biological activity.
相似化合物的比较
Similar Compounds
2-Chloro-4-(trifluoromethyl)benzylbromide: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
4-Trifluoromethylbenzyl bromide: Lacks the chloro substituent, affecting its reactivity and applications.
2,4-Dichlorobenzyl bromide: Contains two chloro groups, influencing its chemical properties and reactivity.
Uniqueness
2-Chloro-4-(trifluoromethoxy)benzylbromide is unique due to the combined presence of chloro and trifluoromethoxy groups, which impart distinct electronic effects. These groups enhance the compound’s reactivity in nucleophilic substitution reactions and influence its biological activity, making it a valuable intermediate in organic synthesis and pharmaceutical research.
属性
IUPAC Name |
1-(bromomethyl)-2-chloro-4-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClF3O/c9-4-5-1-2-6(3-7(5)10)14-8(11,12)13/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOLWTOATNYKRSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)Cl)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![sodium;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate](/img/structure/B8072282.png)

![Diacetato[(R)-(+)-2,2'-bis(DI-P-tolylphosphino)-1,1'-binaphthyl]ruthenium(II)](/img/structure/B8072299.png)





![(NE)-N-[(4-chlorobenzene-6-id-1-yl)-(4-chlorophenyl)methylidene]hydroxylamine;(NZ)-N-[(4-chlorobenzene-6-id-1-yl)-(4-chlorophenyl)methylidene]hydroxylamine;palladium(2+);dichloride](/img/structure/B8072343.png)




